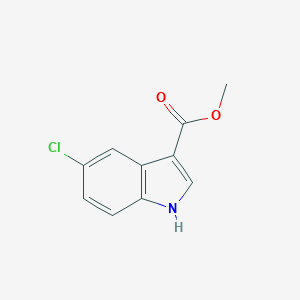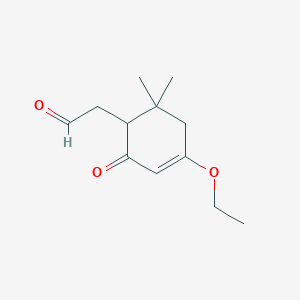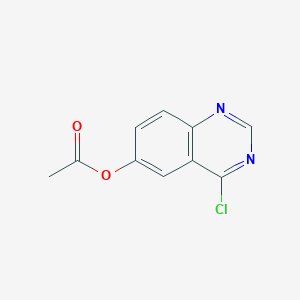
4-Chloroquinazolin-6-yl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-Chloroquinazolin-6-yl acetate involves selective nucleophilic attacks and esterification reactions. For example, compounds have been synthesized by nucleophilic attack at C-1 of 1-bromo-3-chloropropane by potassium salts of related quinazolin-6-ols, prepared from acetates in multiple steps (Cai et al., 2019). Other methods include the condensation of amino-mercapto triazoles with chloroacetaldehyde and other chlorinated reagents to form heterocyclic systems containing bridged nitrogen atoms (Hui et al., 2000).
Molecular Structure Analysis
X-ray crystallography and spectral analysis have been pivotal in determining the molecular structures of 4-Chloroquinazolin-6-yl acetate derivatives. Studies have shown that these compounds can crystallize in various systems, with molecular stacking influenced by weak hydrogen bonding, highlighting the compound's potential for forming diverse molecular architectures (Cai et al., 2019).
Chemical Reactions and Properties
4-Chloroquinazolin-6-yl acetate derivatives undergo various chemical reactions, including nucleophilic substitution, esterification, and condensation, to produce compounds with potential biological activities. For instance, these derivatives have been used to synthesize compounds with significant antimicrobial and anticancer activities (Mehta et al., 2019).
Aplicaciones Científicas De Investigación
Cancer Research : Compounds synthesized from quinazolin-6-yl acetate derivatives have shown effectiveness as inhibitors in lung cancer cell proliferation (Zhi-qiang Cai et al., 2019).
Antimicrobial Activities : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derived from similar compounds have exhibited significant antimicrobial activities (N. Patel & A. R. Shaikh, 2011).
ABTS Radical-Scavenging Activity and Antimicrobial Studies : Certain 2-chloroquinolin-3-yl ester derivatives have demonstrated notable ABTS radical-scavenging activity and potential in antimicrobial studies (S. Tabassum et al., 2014).
Heterocyclic Systems in Antibacterial Activity : Quinoline and quinazolinone derivatives have been explored for their antibacterial properties (Xin-Ping Hui et al., 2000).
Synthesis and In Vitro Antitumor Activity : NH-pyrazoline derivatives containing 4-aryloxy-7-chloroquinoline fragments have shown promising antitumor activity against various cancer cell lines (Alba Montoya et al., 2014).
Analgesic and Anti-inflammatory Activities : Quinazolinyl acetamides have been synthesized for exploring their potential in analgesic and anti-inflammatory applications (V. Alagarsamy et al., 2015).
Anticonvulsant Activity Studies : New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been investigated for their anticonvulsant activities, showing potential for expanding the arsenal of anticonvulsive substances (Wassim El Kayal et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(4-chloroquinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBGXLOBLBWVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596956 | |
| Record name | 4-Chloroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazolin-6-yl acetate | |
CAS RN |
179246-11-8 | |
| Record name | 6-Quinazolinol, 4-chloro-, 6-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179246-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

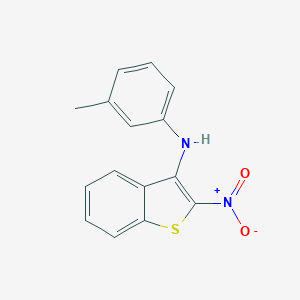
![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)

![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)
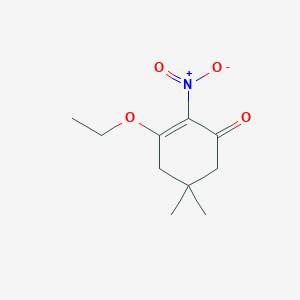

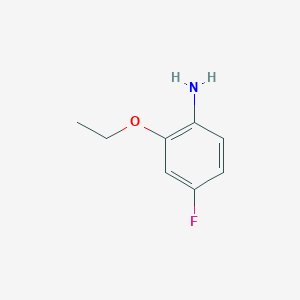
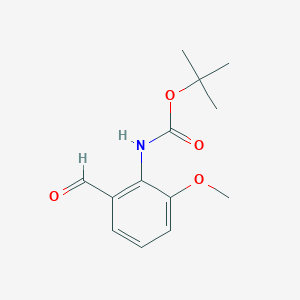
![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)

